molecular formula C19H18N4S B14971753 3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B14971753
M. Wt: 334.4 g/mol
InChI Key: KXRLISOHEZBADZ-UHFFFAOYSA-N
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Description

3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiadiazole precursors under acidic or basic conditions . The reaction conditions often require the use of solvents such as ethanol or acetonitrile and catalysts like phosphorous oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve desired products .

Major Products

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine stands out due to its unique combination of triazole and thiadiazine rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential as a therapeutic agent make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H18N4S

Molecular Weight

334.4 g/mol

IUPAC Name

3-benzyl-6-(4-ethylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C19H18N4S/c1-2-14-8-10-16(11-9-14)17-13-24-19-21-20-18(23(19)22-17)12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3

InChI Key

KXRLISOHEZBADZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SC2)CC4=CC=CC=C4

Origin of Product

United States

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